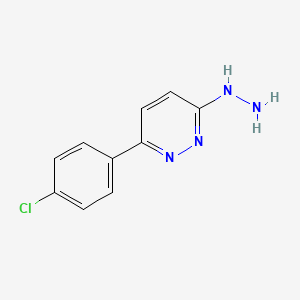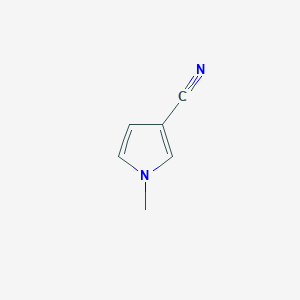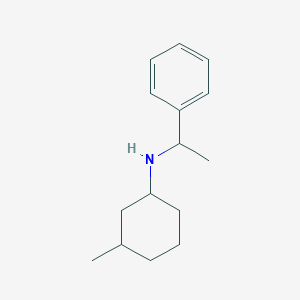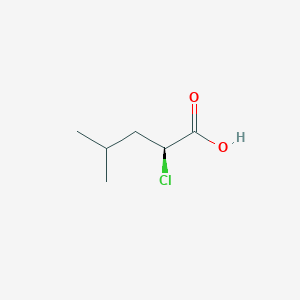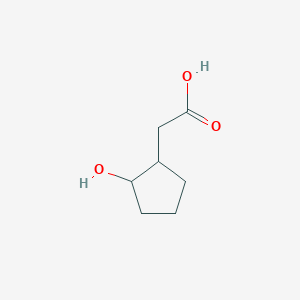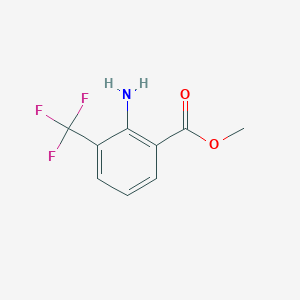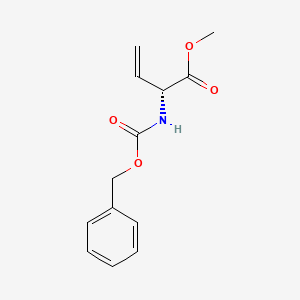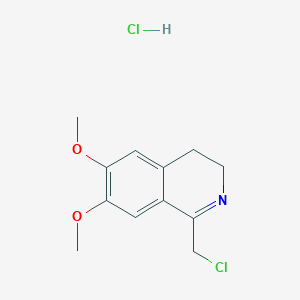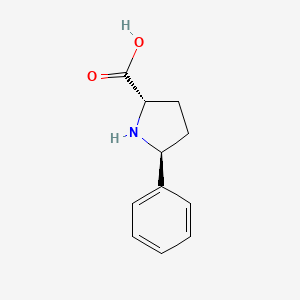
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid
Overview
Description
“(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid” is a natural product found in Calliandra angustifolia, Morus alba, and Lathyrus japonicus . It has a molecular formula of C6H11NO3 .
Synthesis Analysis
A simple and efficient synthesis of (2S,5S)-5-Hydroxypipecolic acid hydrochloride has been reported. The key features of the synthesis involve the asymmetric reduction of ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material .Molecular Structure Analysis
The molecular weight of “(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid” is 145.16 g/mol . The Monoisotopic mass is 145.073898 Da .Chemical Reactions Analysis
There are several studies on the preparation, alkylation reactions, and conformational analysis of esters of phospholanic acid .Physical And Chemical Properties Analysis
“(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid” has a molecular formula of C6H11NO3 . The XLogP3-AA value is -3 .Scientific Research Applications
Stereochemistry and Pharmacological Profile Enhancement
Research into the stereochemistry of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, has shown the importance of enantiomerically pure compounds for improving pharmacological profiles. Specifically, the design, synthesis, and biological activity exploration of enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and its derivatives have demonstrated the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers. This work underscores the necessity of selecting the most effective stereoisomer for pharmacological applications and the importance of drug substance purification from less active ones (Veinberg et al., 2015).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid, have been studied for their inhibitory effects on microbial biocatalysts. These compounds can become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust strains with improved industrial performance, highlighting the importance of these studies in biotechnological applications (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) has gained attention due to the growing desire to produce organic acids through fermentative routes. Research into solvent developments for LLX of carboxylic acids, including ionic liquids and traditional solvents like amines, has provided insights into efficient recovery methods. This work is significant for the production of bio-based plastics and other industrial chemicals, demonstrating the application of carboxylic acids in green chemistry and sustainable technologies (Sprakel & Schuur, 2019).
Carboxylic Acid Bioisosteres in Drug Design
The exploration of carboxylic acid bioisosteres has been a topic of interest in medicinal chemistry, aiming to overcome challenges such as toxicity, metabolic stability, and limited diffusion across biological membranes. Novel carboxylic acid substitutes with improved pharmacological profiles highlight the innovative approaches in modern drug design, where carboxylic acids and their derivatives play a pivotal role (Horgan & O’Sullivan, 2021).
properties
IUPAC Name |
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWADGDVGCZIGK-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512172 | |
| Record name | (5S)-5-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid | |
CAS RN |
917615-20-4 | |
| Record name | (5S)-5-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



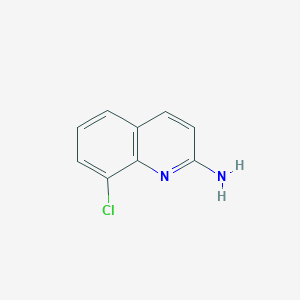
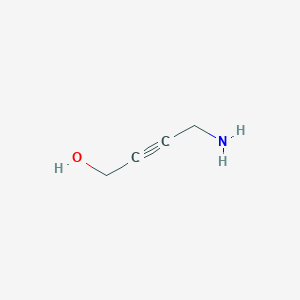
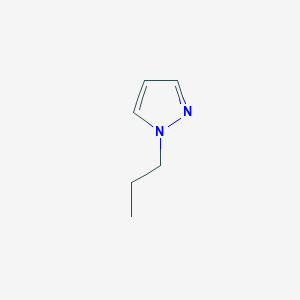
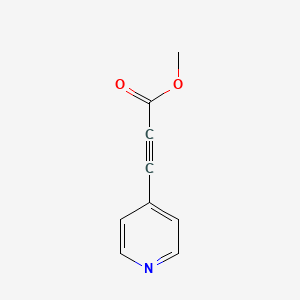
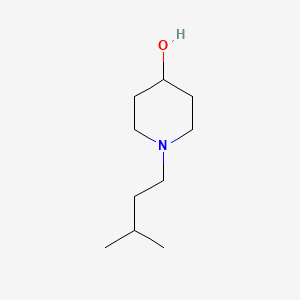
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)
